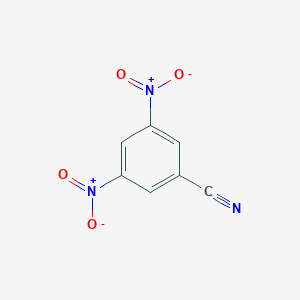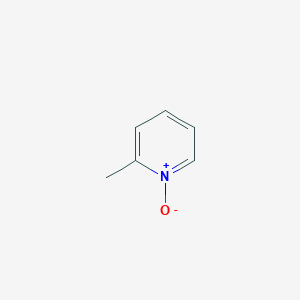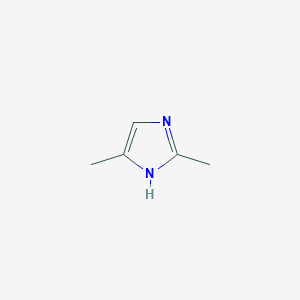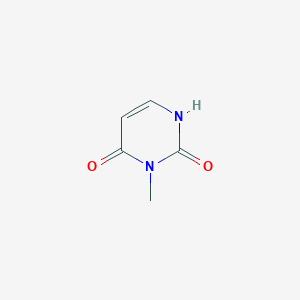
3-Methylquinoxalin-2-amine
Übersicht
Beschreibung
3-Methylquinoxalin-2-amine is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 3-methylquinoxalin-2-amine .
Synthesis Analysis
The synthesis of 3-Methylquinoxalin-2-amine involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane at 140.0℃ for 1.0h under microwave irradiation .Molecular Structure Analysis
The InChI code for 3-Methylquinoxalin-2-amine is 1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) . This compound has 12 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis
3-Methylquinoxalin-2-amine can undergo C-3 functionalization, which has emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Physical And Chemical Properties Analysis
3-Methylquinoxalin-2-amine is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 1.61 .Wissenschaftliche Forschungsanwendungen
-
Heterogeneous Catalysis Reactions
- Field: Materials Chemistry and Pharmacology
- Application: Quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, have wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .
- Method: The methods and reaction mechanisms of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones involve six major types of heterogeneous catalysts .
- Results: The review discusses the future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones, including the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions .
-
Synthesis of Bioactive Styrylquinoxalin-2(1H)-ones
- Field: Organic Chemistry
- Application: 3-Methylquinoxalin-2(1H)-one is used in the preparation of bioactive styrylquinoxalin-2(1H)-ones .
- Method: Barium chloride-embedded polyaniline (Ba/PANI) nanocomposites are used as heterogeneous mesoporous nanocatalysts for the preparation of these compounds from 3-methylquinoxalin-2(1H)-one and substituted aldehydes under solvent-free conditions .
- Results: The specific results of this application were not provided in the source .
-
Pharmacological Applications
- Field: Pharmacology
- Application: Quinoxaline derivatives, including 3-Methylquinoxalin-2-amine, have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
- Method & Results: The specific methods of application and the results were not provided in the source .
-
Transition Metal-Free C-3 Functionalization
- Field: Organic Chemistry
- Application: Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
- Method: Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones were developed .
- Results: A gradual shift from metal-catalyzed to metal-free methodologies has been observed in the last few years, as the latter provide an environmentally benign synthetic route in organic chemistry .
-
Pharmacological Applications
- Field: Pharmacology
- Application: Quinoxaline derivatives, including 3-Methylquinoxalin-2-amine, have been synthesized and tested for antimalarial activity . The compound 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine) showed potency against BACE-1 inhibitor with IC 50 value of 3 ± 0.07 µM .
- Method & Results: The specific methods of application and the results were not provided in the source .
- Mechanical Redox BaTiO3-Catalysed Synthesis
- Field: Organic Chemistry
- Application: The mechanical redox BaTiO3-catalysed synthesis of C3 acylated quinoxalin-2(1H)-ones using α-oxocarboxylic acids as acylation reagents is a solvent-free strategy with short reaction times and simple operation . It has promising applications in large-scale chemical production .
- Method: The specific methods of application were not provided in the source .
- Results: The specific results of this application were not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has recently emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry . Future research could focus on developing more sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .
Eigenschaften
IUPAC Name |
3-methylquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZDFAULZNZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326732 | |
| Record name | 3-methylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxalin-2-amine | |
CAS RN |
34972-22-0 | |
| Record name | 3-methylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)


![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)






![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
